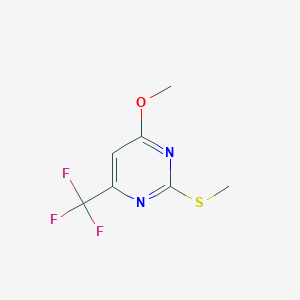

4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that is part of a broader class of heterocyclic compounds known for their diverse biological activities. These activities include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties . Specifically, pyrimidine derivatives have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors, which are important in the treatment of inflammation and pain .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, sulfanyl pyrimidin-4(3H)-one derivatives were synthesized by reacting compounds with different reagents such as phenacyl bromide, 4-methyl phenacyl bromide, or 4-nitrophenacyl bromide. This process yielded a series of compounds with potential biological activities . Additionally, the synthesis of related compounds, such as 2-pyrimidinyl ethers, has been shown to result in potent and selective COX-2 inhibitors with favorable pharmacokinetic profiles .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using various spectroscopic techniques. For example, the structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was determined in two different crystal environments, revealing insights into the hydrogen-bonding interactions and supramolecular architecture . Similarly, vibrational spectral analysis using FT-IR and FT-Raman spectroscopy has been employed to study the equilibrium geometry and vibrational wave numbers of related compounds .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. Benzylation and nitrosation reactions have been used to create different polymorphs of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to compounds with distinct hydrogen-bonding patterns and molecular conformations . These modifications can significantly affect the compound's reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The presence of functional groups such as methylsulfanyl and trifluoromethyl contributes to the compound's stability and reactivity. Theoretical predictions of the nonlinear optical behavior and charge distribution within the molecule provide insights into its potential applications in chemotherapeutic contexts . Moreover, molecular docking studies suggest that these compounds could exhibit inhibitory activity against various biological targets, indicating their potential as therapeutic agents .

安全和危害

The safety information for 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine indicates that it is potentially harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding formation of dust and aerosols, obtaining special instructions before use, and providing appropriate exhaust ventilation at places where dust is formed .

属性

IUPAC Name |

4-methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2OS/c1-13-5-3-4(7(8,9)10)11-6(12-5)14-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHVHUYAPUOSMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(F)(F)F)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289800 |

Source

|

| Record name | 4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine | |

CAS RN |

85730-33-2 |

Source

|

| Record name | NSC64345 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。